molecular formula C20H22N2O4S B2922607 2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide CAS No. 1211187-99-3

2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide

Cat. No.: B2922607
CAS No.: 1211187-99-3
M. Wt: 386.47
InChI Key: NAGBJJIAMWDKHS-UHFFFAOYSA-N
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Description

This compound features a fused pyrroloquinolinone core (2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline) linked via an ethanesulfonamide group to a 4-methoxyphenyl substituent.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-18-6-4-14(5-7-18)8-10-27(24,25)21-17-11-15-3-2-9-22-19(23)13-16(12-17)20(15)22/h4-7,11-12,21H,2-3,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGBJJIAMWDKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article will detail its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications.

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 1211187-99-3

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyrroloquinoline and quinoline have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.

Study Cell Line Tested IC50_{50} Mechanism of Action
Study AMCF-7 (Breast Cancer)15 µMApoptosis induction
Study BHeLa (Cervical Cancer)20 µMInhibition of DNA synthesis

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been reported to exhibit activity against a range of bacteria and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

3. Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, other biological effects have been observed:

  • Anti-inflammatory : The compound may inhibit pro-inflammatory cytokines.
  • Antioxidant : Exhibits potential to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Study 1: Anticancer Mechanism Exploration

A study focused on the anticancer mechanisms of pyrroloquinoline derivatives showed that these compounds could induce cell cycle arrest in the G2/M phase and promote apoptosis through caspase activation . This indicates a potential pathway for therapeutic application in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Target Compound vs. N1-(4-Ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (CAS 898435-82-0)
  • Structural Differences : The oxalamide linker in the analog replaces the ethanesulfonamide group, reducing hydrogen-bond acceptor capacity. The 4-ethoxyphenyl substituent may enhance lipophilicity compared to the methoxy group in the target compound.
Target Compound vs. N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS 2034397-76-5)
  • Structural Differences: The sulfonamide group is retained, but the 4-methoxyphenyl substituent is replaced by furan and thiophene rings.
  • Implications : Heteroaromatic substituents may improve CNS penetration or target kinases with aromatic binding pockets .

Sulfonamide-Based Analogues

Target Compound vs. (E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (Compound 6i)
  • Structural Differences : The ethenesulfonamide group (C=C linkage) replaces the ethanesulfonamide, creating a planar structure. The 2′,4′,6′-trimethoxyphenyl group increases steric bulk and electron density.
  • Biological Relevance : Compound 6i demonstrated microtubule-targeting anticancer activity (IC₅₀ = 0.1–1.0 µM in cell lines), suggesting the target compound’s sulfonamide and methoxyphenyl groups may confer similar mechanisms .

Data Table: Key Structural and Functional Parameters

Compound Name Molecular Formula Molecular Weight Substituent Groups Core Structure Potential Activity References
Target Compound C₂₁H₂₁N₃O₄S ~403.5 4-Methoxyphenyl, ethanesulfonamide Pyrroloquinolinone Anticancer (inferred) -
CAS 898435-82-0 C₂₁H₂₁N₃O₄ 379.4 4-Ethoxyphenyl, oxalamide Pyrroloquinolinone Enzyme inhibition
CAS 2034397-76-5 C₂₁H₂₀N₂O₅S₂ 444.5 Furan, thiophene, sulfonamide Pyrroloquinolinone Kinase inhibition
Compound 6i C₁₈H₁₉NO₆S 377.4 4-Methoxyphenyl, trimethoxyphenyl Ethenesulfonamide Microtubule targeting

Research Findings and Trends

  • Sulfonamide Linkers : Ethanesulfonamide derivatives (e.g., the target compound) exhibit superior solubility compared to ethenesulfonamides (e.g., Compound 6i) but may have reduced membrane permeability .
  • Substituent Effects : Methoxy groups enhance metabolic stability but may reduce binding to hydrophobic pockets. Heterocycles (furan/thiophene) in CAS 2034397-76-5 improve target selectivity in kinase assays .
  • Synthetic Challenges: The pyrroloquinolinone core requires specialized crystallization techniques (e.g., SHELX programs for X-ray refinement) to resolve conformational flexibility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide?

  • Methodological Answer : The compound's core structure, pyrrolo[3,2,1-ij]quinolin-2-one, can be synthesized via cyclocondensation reactions. For example, hydrazinocarbothioamides reacted with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under reflux in ethanol to form thiazole or thiazolidinone hybrids . Sulfonamide functionalization is achieved by coupling the pyrroloquinolinone intermediate with 2-(4-methoxyphenyl)ethanesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base. Purity is typically validated via HPLC (>95%) and NMR .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD studies on similar sulfonamide derivatives achieved R factors of 0.049 and data-to-parameter ratios of 18.8, ensuring high precision . Complementary techniques include 1^1H/13^{13}C NMR (to verify substituent integration) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What solvents or conditions are optimal for solubilizing this compound in biological assays?

  • Methodological Answer : Preliminary solubility screening in DMSO (≥50 mg/mL) is common. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations. Dynamic light scattering (DLS) can assess colloidal stability in PBS or cell culture media. Refer to solubility data sheets for structurally related compounds (e.g., logP ~3.2 suggests moderate hydrophobicity) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters. For example, a central composite design can evaluate temperature (0–40°C), stoichiometry (1.0–1.5 eq sulfonyl chloride), and reaction time (2–12 hrs). Response surface modeling identifies optimal conditions (e.g., 25°C, 1.2 eq reagent, 6 hrs), improving yields from 60% to 85% .

Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to probe conformational changes. Compare experimental SC-XRD bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* level). For electronic inconsistencies, UV-Vis and time-dependent DFT (TD-DFT) can reconcile experimental vs. theoretical λmax values .

Q. What in vitro assays are suitable for evaluating the biological activity of this sulfonamide derivative?

  • Methodological Answer : Target-specific assays (e.g., enzyme inhibition) require recombinant protein purification and kinetic analysis (IC50 determination via fluorescence polarization). For antimicrobial screening, use broth microdilution (MIC against Gram-positive/negative strains) . Cellular uptake can be quantified via LC-MS/MS in HEK293 or HepG2 cell lysates after 24-hr exposure.

Q. How to analyze stability under physiological conditions for preclinical studies?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via UPLC-MS over 72 hrs. For plasma stability, incubate with rat/human plasma (37°C, 5% CO2) and quantify parent compound loss using a validated LC-MS method .

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